3-Chloro-4-formylbenzoic acid

Description

BenchChem offers high-quality 3-Chloro-4-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

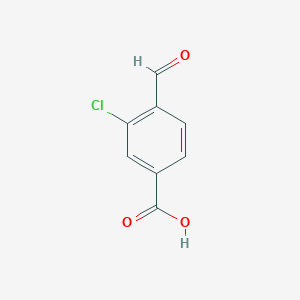

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXUSSNIZOQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 3-Chloro-4-formylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The document outlines a reliable two-step synthesis route, including detailed experimental protocols and quantitative data. Alternative synthetic strategies are also discussed, along with the challenges they present.

Primary Synthesis Pathway: Two-Step Synthesis from 2-Chloro-4-bromobenzaldehyde

This is currently the most robust and well-documented method for preparing 3-Chloro-4-formylbenzoic acid. The pathway involves the palladium-catalyzed methoxycarbonylation of 2-chloro-4-bromobenzaldehyde to yield methyl 3-chloro-4-formylbenzoate, followed by the hydrolysis of the methyl ester to the desired carboxylic acid.

Step 1: Synthesis of Methyl 3-chloro-4-formylbenzoate

This step involves a palladium-catalyzed cross-coupling reaction to introduce a methoxycarbonyl group at the position of the bromine atom on the aromatic ring.

Experimental Protocol:

A detailed experimental procedure for a similar transformation has been reported and can be adapted for this synthesis. In a 500-mL round-bottom flask, 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.00 equiv), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv), and triethylamine (27.7 g, 274 mmol, 3.00 equiv) are combined. The flask is then charged with carbon monoxide (CO) gas. The resulting solution is stirred overnight at 60 °C. After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent to afford methyl 3-chloro-4-formylbenzoate as a white solid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-bromo-2-chlorobenzaldehyde | 219.45 | 20.0 g | 91.1 | 1.00 |

| Methanol | 32.04 | 300 mL | - | - |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.7 | 6.68 g | 9.13 | 0.10 |

| Triethylamine | 101.19 | 27.7 g | 274 | 3.00 |

| Carbon Monoxide | 28.01 | excess | - | - |

Quantitative Data:

| Product | Molecular Weight ( g/mol ) | Yield |

| Methyl 3-chloro-4-formylbenzoate | 198.59 | 14.5 g (80%) |

Diagram of the Experimental Workflow for Step 1:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-4-formylbenzoic acid (CAS No: 58588-59-3). The information is compiled for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and material science, where this compound serves as a key intermediate.

Chemical Identity and Properties

3-Chloro-4-formylbenzoic acid is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. These functional groups make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialty polymers.[1][2] It is notably used as a reagent in the synthesis of potential retinoid X receptor (RXR) selective agonists, which have applications in the treatment of T-cell lymphoma.[3]

Table 1: General and Computational Properties

| Property | Value | Reference(s) |

| CAS Number | 58588-59-3 | [3][4] |

| Molecular Formula | C₈H₅ClO₃ | [4] |

| Molecular Weight | 184.57 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C=O | [1][4] |

| InChI Key | STTXUSSNIZOQGV-UHFFFAOYSA-N | [4] |

| Predicted pKa | 3.41 ± 0.10 | [4] |

| Storage Conditions | Room temperature, sealed, dry | [2] |

Table 2: Experimental Physicochemical Properties

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Spectroscopic and Analytical Data (Predicted)

While specific experimental spectra for 3-Chloro-4-formylbenzoic acid are not publicly available, its spectral characteristics can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.

-

Aldehyde Proton (-CHO): A singlet is expected between 9-10 ppm.

-

Aromatic Protons: The benzene ring has three protons, which would appear in the aromatic region (7-9 ppm). Due to the substitution pattern, a complex splitting pattern (e.g., a doublet, a singlet or narrowly split doublet, and a doublet of doublets) is anticipated.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Carbonyl Carbon (-CHO): Expected in the range of 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm), including two quaternary carbons (one attached to -Cl and one to -COOH).

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (Predicted):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z 184.

-

A characteristic isotopic peak (M+2) at m/z 186 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Common fragmentation patterns would include the loss of -OH (m/z 167), -CHO (m/z 155), and -COOH (m/z 139).

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like 3-Chloro-4-formylbenzoic acid.

Synthesis Workflow

A plausible synthetic route for 3-Chloro-4-formylbenzoic acid starts from 3-chloro-4-methylbenzoic acid, a common starting material. The workflow involves the oxidation of the methyl group to an aldehyde.

Caption: A generalized workflow for the synthesis of 3-Chloro-4-formylbenzoic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 3-Chloro-4-formylbenzoic acid is finely powdered and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Standard workflow for determining the melting point of a solid compound.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Protocol:

-

Solution Preparation: A solution of 3-Chloro-4-formylbenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Analysis: The data is plotted as pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for determining the pKa value using potentiometric titration.

Solubility Determination

Determining the solubility of a compound is essential for applications in drug formulation and reaction chemistry.

Protocol (Shake-Flask Method):

-

Preparation: An excess amount of solid 3-Chloro-4-formylbenzoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, and a sample of the supernatant is carefully removed and filtered (using a syringe filter) to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Conclusion

3-Chloro-4-formylbenzoic acid is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. This guide summarizes its known properties and provides standardized protocols for its characterization. While specific experimental data for some properties are lacking in current literature, the provided methodologies and predicted spectral data offer a robust framework for researchers working with this compound. The dual functionality of the molecule ensures its continued importance in the development of novel materials and active pharmaceutical ingredients.

References

- 1. 3-chloro-4-formylbenzoic acid | 58588-59-3 | ICA58859 [biosynth.com]

- 2. 3-Chloro-4-formylbenzoic acid [myskinrecipes.com]

- 3. 3-Chloro-4-formylbenzoic acid | 58588-59-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic acid

This technical guide provides a comprehensive overview of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

3-Chloro-4-formylbenzoic acid is an aromatic compound containing a carboxylic acid, a formyl (aldehyde), and a chloro substituent on the benzene ring.

Molecular Structure:

The structure of 3-Chloro-4-formylbenzoic acid is characterized by a benzoic acid core with a chlorine atom at the 3-position and a formyl group at the 4-position.

-

SMILES: O=Cc1ccc(C(=O)O)c(Cl)c1

-

InChI: InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-formylbenzoic acid is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₃ | [2] |

| Molecular Weight | 184.57 g/mol | [2] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from common use |

| pKa (Predicted) | 3.41 ± 0.10 | [2] |

Synthesis and Experimental Protocols

3-Chloro-4-formylbenzoic acid is a synthetic intermediate and is not known to occur naturally. It can be synthesized through various methods, with one common route starting from 3-chlorobenzoic acid and formaldehyde.

General Synthesis of Benzoic Aldehyde Derivatives

Disclaimer: The following is a generalized protocol and would require optimization for the specific synthesis of 3-Chloro-4-formylbenzoic acid.

Materials:

-

3-Chlorobenzoic acid (starting material)

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

-

Dichloromethane (DCM) or other appropriate solvent

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorobenzoic acid in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Lewis Acid: Slowly add titanium tetrachloride to the stirred solution.

-

Addition of Formylating Agent: Add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 3-Chloro-4-formylbenzoic acid.

Application in Drug Development: Synthesis of Retinoid X Receptor (RXR) Agonists

3-Chloro-4-formylbenzoic acid serves as a crucial building block in the synthesis of potential selective agonists for the Retinoid X Receptor (RXR).[1] RXR agonists are investigated for their therapeutic potential in various diseases, including cancer and metabolic disorders.

Experimental Protocol: Synthesis of a Bexarotene Analogue Intermediate

The following protocol describes a key step in the synthesis of a bexarotene analogue, where 3-Chloro-4-formylbenzoic acid is coupled with another molecule.

Materials:

-

3-Chloro-4-formylbenzoic acid

-

A suitable coupling partner (e.g., an organometallic reagent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., THF or Dioxane)

-

Standard laboratory glassware and equipment for cross-coupling reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-Chloro-4-formylbenzoic acid, the coupling partner, the palladium catalyst, and the base.

-

Solvent Addition: Add the anhydrous solvent to the flask via a syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100°C) and stir for the required duration, monitoring the reaction by TLC.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated ammonium chloride solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting intermediate by column chromatography on silica gel.

Visualizations

Synthesis Workflow for a Bexarotene Analogue

The following diagram illustrates a simplified workflow for the synthesis of a bexarotene analogue, highlighting the role of 3-Chloro-4-formylbenzoic acid as a key reactant.

Caption: A simplified workflow for the synthesis of a bexarotene analogue.

Spectroscopic Data

Safety Information

As with any chemical reagent, 3-Chloro-4-formylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Spectroscopic Analysis of 3-Chloro-4-formylbenzoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for 3-Chloro-4-formylbenzoic acid. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 3-Chloro-4-formylbenzoic acid could not be located. While the compound is commercially available and its basic properties are known, detailed published characterization data remains elusive.

This guide, therefore, provides a summary of the available information for structurally related compounds to serve as a reference. Additionally, generalized experimental protocols for the acquisition of such data are presented, followed by a visualization of a typical analytical workflow.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58588-59-3 | [1] |

| Molecular Formula | C₈H₅ClO₃ | |

| Molecular Weight | 184.58 g/mol | [2] |

Spectroscopic Data of Structurally Related Compounds

To provide a frame of reference, the following tables summarize spectroscopic data for 3-chlorobenzoic acid and 4-formylbenzoic acid, which are structurally similar to the target compound.

3-Chlorobenzoic Acid

¹H NMR Data (400 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.34 | s | 1H | COOH |

| 7.79 | m | 2H | Ar-H |

| 7.70 | m | 1H | Ar-H |

| 7.55 | t | 1H | Ar-H |

¹³C NMR Data (100 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm |

| 166.54 |

| 133.82 |

| 133.37 |

| 133.15 |

| 131.30 |

| 129.30 |

| 128.37 |

4-Formylbenzoic Acid

¹H NMR Data (399.65 MHz, DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.5 | s | 1H | COOH |

| 10.139 | s | 1H | CHO |

| 8.165 | d | 2H | Ar-H |

| 8.047 | d | 2H | Ar-H |

¹³C NMR Data

Note: Specific solvent and frequency were not provided in the source.

| Chemical Shift (δ) ppm |

| 193.2 |

| 167.0 |

| 139.5 |

| 135.5 |

| 130.2 |

| 129.8 |

General Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as 3-Chloro-4-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: The carbon spectrum would be acquired using a proton-decoupled pulse sequence. A larger number of scans would be necessary due to the lower natural abundance of ¹³C. Chemical shifts would be referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: The sample solution would be introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), the instrument would be calibrated to ensure high mass accuracy for the determination of the elemental composition. Data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data reporting.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective use in drug development, from synthesis and purification to formulation and storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Chloro-4-formylbenzoic acid. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the experimental protocols necessary for determining these crucial parameters. It is designed to be a practical resource for researchers, enabling them to generate the precise data required for their specific applications.

Introduction

3-Chloro-4-formylbenzoic acid, with the molecular formula C₈H₅ClO₃ and a molecular weight of 184.57 g/mol , is a bifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a chloro substituent.[1] These functional groups dictate its chemical reactivity and physical properties, including its solubility and stability. This guide outlines the theoretical considerations and practical methodologies for evaluating these properties.

Physicochemical Properties

A summary of the basic physicochemical properties of 3-Chloro-4-formylbenzoic acid is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClO₃ | [1] |

| Molecular Weight | 184.57 g/mol | [1] |

| Predicted pKa | 3.41 ± 0.10 | [1] |

| Appearance | Off-white to light yellow crystalline solid (inferred from analogs) | [2] |

Solubility Profile

Qualitative Solubility

Based on the behavior of similar compounds, the following qualitative solubility profile is anticipated:

-

Soluble in: Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)), and alcohols (e.g., methanol, ethanol).[3]

-

Slightly soluble to insoluble in: Non-polar solvents (e.g., hexane, toluene) and water at acidic pH.

Quantitative Solubility Data (Illustrative)

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water (pH 3) | 25 | Data not available | Data not available |

| Water (pH 7) | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of 3-Chloro-4-formylbenzoic acid in various solvents.

Objective: To determine the concentration of a saturated solution of 3-Chloro-4-formylbenzoic acid in a specific solvent at a controlled temperature.

Materials:

-

3-Chloro-4-formylbenzoic acid

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 3-Chloro-4-formylbenzoic acid to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 3-Chloro-4-formylbenzoic acid.

-

Calculate the solubility in g/L or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of 3-Chloro-4-formylbenzoic acid is a critical parameter, particularly for its handling, storage, and inclusion in pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Forced Degradation Studies

Forced degradation studies, or stress testing, expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[6][7]

The presence of a carboxylic acid and an aldehyde group suggests potential susceptibility to hydrolysis, especially at non-neutral pH.

Illustrative Stability Data under Hydrolytic Stress:

| Condition | Time (hours) | % Degradation | Major Degradants |

| 0.1 M HCl (60 °C) | 24 | Data not available | Data not available |

| Water (60 °C) | 24 | Data not available | Data not available |

| 0.1 M NaOH (60 °C) | 24 | Data not available | Data not available |

The aldehyde group is susceptible to oxidation.

Illustrative Stability Data under Oxidative Stress:

| Condition | Time (hours) | % Degradation | Major Degradants |

| 3% H₂O₂ (RT) | 24 | Data not available | Data not available |

Exposure to high temperatures can lead to decarboxylation or other degradation pathways.

Illustrative Stability Data under Thermal Stress:

| Condition | Time (hours) | % Degradation | Major Degradants |

| 80 °C (Solid state) | 72 | Data not available | Data not available |

| 80 °C (Solution) | 24 | Data not available | Data not available |

Aromatic compounds can be susceptible to photodegradation.

Illustrative Stability Data under Photolytic Stress:

| Condition (ICH Q1B) | Duration | % Degradation | Major Degradants |

| Visible light (≥ 1.2 million lux hours) | As required | Data not available | Data not available |

| UV-A light (≥ 200 watt hours/m²) | As required | Data not available | Data not available |

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on 3-Chloro-4-formylbenzoic acid.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

3-Chloro-4-formylbenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Organic solvents (for solution state studies)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Hydrolytic Degradation:

-

Prepare solutions of 3-Chloro-4-formylbenzoic acid in 0.1 M HCl, water, and 0.1 M NaOH.

-

Store the solutions at an elevated temperature (e.g., 60 °C) and at room temperature.

-

Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of 3-Chloro-4-formylbenzoic acid in a dilute solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a temperature-controlled oven (e.g., 80 °C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it in a temperature-controlled oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

-

Protect a parallel set of samples from light to serve as dark controls.

-

Analyze the exposed and dark control samples.

-

-

Sample Analysis:

-

Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to help identify the mass of the degradation products.

-

Caption: General workflow for conducting forced degradation studies.

Signaling Pathways and Logical Relationships

While 3-Chloro-4-formylbenzoic acid is primarily an intermediate and not a final drug product, understanding its potential interactions is crucial. The following diagram illustrates a hypothetical degradation pathway.

Caption: Hypothetical degradation pathways of 3-Chloro-4-formylbenzoic acid.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of 3-Chloro-4-formylbenzoic acid and provided detailed experimental protocols for their determination. While quantitative data remains sparse in the public domain, the methodologies outlined here provide a clear path for researchers to generate the necessary data for their specific needs in drug development and manufacturing. The systematic evaluation of solubility and stability is a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this important intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. asianjpr.com [asianjpr.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

The Versatile Scaffolding of 3-Chloro-4-formylbenzoic Acid: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid, a bifunctional aromatic compound, presents a valuable scaffold for synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro group on a benzene ring, offers multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide explores the potential applications of 3-Chloro-4-formylbenzoic acid in medicinal chemistry and materials science, providing insights into its use as a building block for the synthesis of novel bioactive compounds. While direct, comprehensive studies on this specific molecule are emerging, its structural motifs suggest significant potential in the development of targeted therapeutics, including Retinoid X Receptor (RXR) agonists, Poly (ADP-ribose) polymerase (PARP) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors. This document consolidates available data on its chemical properties, outlines representative experimental protocols, and visualizes its potential roles within key cellular signaling pathways.

Chemical Properties and Data

3-Chloro-4-formylbenzoic acid is a solid organic compound that serves as a versatile intermediate in various synthetic transformations.[1][2] Its aldehyde and carboxylic acid functionalities allow for a range of chemical reactions, including but not limited to, condensation, amidation, esterification, and the formation of heterocyclic structures.[2]

| Property | Value | Reference(s) |

| CAS Number | 58588-59-3 | [1] |

| Molecular Formula | C₈H₅ClO₃ | [1] |

| Molecular Weight | 184.58 g/mol | [2] |

| Appearance | Solid | - |

| Storage | Room temperature, sealed, dry | [2] |

| SMILES | O=Cc1ccc(cc1Cl)C(=O)O | [1] |

| InChI Key | STTXUSSNIZOQGV-UHFFFAOYSA-N | - |

Potential Applications in Drug Discovery and Organic Synthesis

The unique arrangement of functional groups on the 3-Chloro-4-formylbenzoic acid scaffold makes it an attractive starting material for the synthesis of a variety of complex organic molecules with potential biological activity.[2]

Synthesis of Retinoid X Receptor (RXR) Agonists

Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in cell growth, differentiation, and apoptosis. RXR agonists are being investigated for the treatment of various diseases, including cancer and metabolic disorders. The general structure of many RXR agonists involves a substituted benzoic acid moiety. While specific examples starting from 3-Chloro-4-formylbenzoic acid are not extensively documented, its structure is amenable to synthetic strategies aimed at producing RXR modulators.

Hypothetical Synthetic Workflow:

Building Block for PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain tumors. Many PARP inhibitors feature a substituted benzamide core. The carboxylic acid group of 3-Chloro-4-formylbenzoic acid can be readily converted to an amide, and the aldehyde can be used to construct fused ring systems characteristic of many PARP inhibitors.

Precursor for EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology. Research on related compounds, such as 4-amino-3-chlorobenzoic acid derivatives, has shown promise in the development of EGFR inhibitors.[3] The aldehyde functionality of 3-Chloro-4-formylbenzoic acid can be transformed into various nitrogen-containing heterocycles, which are common features in EGFR kinase inhibitors. For instance, condensation with hydrazines can lead to the formation of pyridazinone or phthalazinone-like structures.

Key Signaling Pathways

Understanding the cellular signaling pathways targeted by the potential derivatives of 3-Chloro-4-formylbenzoic acid is crucial for rational drug design and development.

Retinoid X Receptor (RXR) Signaling

RXR functions as a "master regulator" by forming heterodimers with other nuclear receptors. Upon ligand binding, the RXR heterodimer translocates to the nucleus and binds to specific DNA sequences called response elements, thereby modulating the transcription of target genes.

PARP Inhibition and Synthetic Lethality

PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1/2, which are critical for homologous recombination repair of double-strand breaks, inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-formylbenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed physicochemical properties. The document summarizes key quantitative data, outlines experimental protocols for its preparation, and visualizes synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

3-Chloro-4-formylbenzoic acid, with the chemical formula C₈H₅ClO₃, is a bifunctional molecule containing both a carboxylic acid and an aldehyde group attached to a chlorinated benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. Its primary application lies in its use as a reagent for the synthesis of potential retinoid X receptor (RXR) selective agonists, which are under investigation for the treatment of T-cell lymphoma.[1] The strategic placement of the chloro, formyl, and carboxyl groups on the aromatic ring allows for regioselective modifications, making it a valuable precursor for complex molecular architectures.

Discovery and History

The precise historical details of the first synthesis and discovery of 3-Chloro-4-formylbenzoic acid are not extensively documented in readily available literature. However, its emergence as a commercially available reagent and its citation in patents and scientific articles point towards its synthesis and characterization in the latter half of the 20th century, coinciding with the expansion of synthetic organic chemistry and the demand for novel intermediates in drug discovery.

The development of synthetic routes to substituted benzoic acids and benzaldehydes has a long history. Early methods for the introduction of a formyl group onto an aromatic ring, such as the Gattermann-Koch reaction, and the oxidation of methyl groups on a benzene ring have been well-established since the late 19th and early 20th centuries. It is likely that the synthesis of 3-Chloro-4-formylbenzoic acid was first achieved through the application and refinement of these classical organic reactions to a chlorinated toluene or benzoic acid precursor.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-formylbenzoic acid is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 58588-59-3 | [1][2] |

| Molecular Formula | C₈H₅ClO₃ | [2] |

| Molecular Weight | 184.58 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Solubility | Soluble in many organic solvents | |

| pKa (Predicted) | 3.41 ± 0.10 | [2] |

Note: Experimental values for melting point, boiling point, and specific solubility data are not consistently reported in the surveyed literature. Researchers should determine these properties experimentally as needed for their specific applications. Spectroscopic data (NMR, IR, MS) can be found through suppliers and spectral databases.[3]

Synthesis of 3-Chloro-4-formylbenzoic Acid

The synthesis of 3-Chloro-4-formylbenzoic acid can be approached through several strategic pathways, primarily involving the formylation of a substituted benzoic acid or the oxidation of a corresponding methyl group.

Synthesis from 3-Chlorobenzoic Acid

One of the most direct conceptual routes to 3-Chloro-4-formylbenzoic acid is the formylation of 3-chlorobenzoic acid.

Caption: General scheme for the synthesis of 3-Chloro-4-formylbenzoic acid from 3-chlorobenzoic acid.

A reported method involves the direct formylation of 3-chlorobenzoic acid with formaldehyde under heating. This approach is attractive due to its atom economy and simplicity.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 3-chlorobenzoic acid and a suitable solvent.

-

Reagent Addition: Add formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to the desired temperature and maintain for a period sufficient to ensure complete reaction, monitoring by a suitable technique (e.g., TLC or HPLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include acidification, extraction with an organic solvent, and washing. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-Chloro-4-formylbenzoic acid.

Synthesis from 3-Chloro-4-methylbenzoic Acid

An alternative and often more controlled method involves the oxidation of the methyl group of 3-chloro-4-methylbenzoic acid.

Caption: Synthetic pathway from 3-chloro-4-methylbenzoic acid.

This pathway typically involves two main steps: the halogenation of the methyl group followed by hydrolysis.

Experimental Protocol (Conceptual):

-

Halogenation of the Methyl Group:

-

Dissolve 3-chloro-4-methylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride).

-

Initiate a radical halogenation using a reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat.

-

The reaction will proceed to form the corresponding 3-chloro-4-(dihalomethyl)benzoic acid. Monitor the reaction progress to avoid over-halogenation.

-

Isolate the dihalogenated intermediate.

-

-

Hydrolysis to the Aldehyde:

-

Hydrolyze the 3-chloro-4-(dihalomethyl)benzoic acid to the desired aldehyde. This can be achieved under aqueous acidic or basic conditions, or by using reagents like silver nitrate in aqueous ethanol.

-

After hydrolysis, acidify the reaction mixture (if necessary) to precipitate the product.

-

Purify the resulting 3-Chloro-4-formylbenzoic acid by recrystallization.

-

Applications in Drug Development and Organic Synthesis

The primary documented application of 3-Chloro-4-formylbenzoic acid is as a key intermediate in the synthesis of novel compounds targeting the retinoid X receptor (RXR).[1] The aldehyde functionality allows for the construction of various heterocyclic systems or for reductive amination to introduce diverse side chains. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Beyond this specific application, its structure is amenable to a wide range of organic transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecules for various biological targets.

Conclusion

3-Chloro-4-formylbenzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. While its detailed historical discovery is not prominently documented, its synthetic accessibility through established organic reactions ensures its continued availability for research and development. This guide has provided an overview of its properties, outlined key synthetic strategies, and highlighted its importance, thereby serving as a valuable resource for the scientific community. Further research into optimizing its synthesis and exploring its utility in novel synthetic applications is warranted.

References

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid: Core Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the fundamental physicochemical properties of 3-Chloro-4-formylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and fine chemicals.

Core Molecular Data

3-Chloro-4-formylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a chlorine atom and a formyl (aldehyde) group. This trifunctional nature makes it a versatile building block in organic synthesis.

Below is a summary of its key molecular properties.

| Property | Value | Source |

| Chemical Formula | C₈H₅ClO₃ | [1][2][3] |

| Molecular Weight | 184.57 g/mol | [2] |

| 184.58 g/mol | [3][4] | |

| 184.6 g/mol | [1] | |

| CAS Number | 58588-59-3 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the use of 3-Chloro-4-formylbenzoic acid are application-specific and would be found in relevant scientific literature pertaining to a particular synthesis. As a starting material, its primary "protocol" involves its reaction with other molecules. For instance, it is used as a reagent in the synthesis of potential retinoid X receptor selective agonists for the treatment of T-cell lymphoma[5]. The specific reaction conditions, such as solvent, temperature, and catalysts, would be dictated by the desired transformation.

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Relationship between the compound and its molecular properties.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 3-Chloro-4-formylbenzoic acid

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information provided is a synthesis of data from Safety Data Sheets (SDS) of structurally similar compounds, as a specific SDS for 3-Chloro-4-formylbenzoic acid was not available. All personnel handling this chemical must be adequately trained and should consult the most current safety data before use.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-4-formylbenzoic acid is anticipated to pose the following hazards. This classification is extrapolated from data on similar compounds such as 3-chlorobenzoic acid and various formylbenzoic acids.[1][2][3]

GHS Classification (Anticipated):

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[2]

Signal Word: Warning[1]

Hazard Pictogram:

-

Exclamation Mark (GHS07)

Hazard Statements (H-Statements):

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| P264 | Wash skin thoroughly after handling. | [1] |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | [1][3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [1] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [1][3] |

| P362 | Take off contaminated clothing and wash before reuse. | [1] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClO₃ | [4] |

| Molecular Weight | 184.58 g/mol | [4] |

| Appearance | Expected to be a solid. | N/A |

| Solubility | Likely soluble in water. | [2] |

Experimental Protocols: Safe Handling and Use

The following protocols are recommended for handling 3-Chloro-4-formylbenzoic acid in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions through a formal risk assessment.

3.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.[2][5]

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][5]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

3.3. General Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[1][5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][5]

-

Remove contaminated clothing and wash it before reuse.[1][2]

Storage and Disposal

4.1. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[2][5]

4.2. Waste Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2][5]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][8]

Emergency Procedures

5.1. First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[2]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing.[1][2] If eye irritation persists, get medical attention.[1][2]

-

If Swallowed: Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[8][9] Call a poison center or doctor if you feel unwell.[5]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

5.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2][8] Avoid breathing dust.[1] Evacuate personnel to a safe area.[1]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable container for disposal.[2][8] Avoid generating dust.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 3-Chloro-4-formylbenzoic acid, from initial assessment to final disposal.

Caption: Workflow for the safe handling of hazardous chemicals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. chemos.de [chemos.de]

- 4. 3-Chloro-4-formylbenzoic acid [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-4-formylbenzoic Acid for Researchers and Drug Development Professionals

Introduction: 3-Chloro-4-formylbenzoic acid, a halogenated aromatic carboxylic acid with the CAS number 56961-27-4, serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of 3-Chloro-4-formylbenzoic acid, with a particular focus on its role in the development of novel therapeutics.

Commercial Availability and Supplier Information

3-Chloro-4-formylbenzoic acid is readily available from a range of chemical suppliers catering to research and development needs. The purity and available quantities can vary between suppliers, and pricing is dependent on these factors. Below is a comparative summary of offerings from several notable suppliers.

| Supplier | Purity | Available Quantities | Price (USD) - Indicative |

| Biosynth | Information not specified | 1 g, 10 g | $342.20 (1 g), $1,770.00 (10 g) |

| MySkinRecipes | 98% | 100 mg, 250 mg, 1 g | ~ |

| BLD Pharm | Information not specified | Inquire for details | Inquire for details |

| Manchester Organics | Information not specified | Inquire for details | Inquire for details |

| SciSupplies | 95.0% | 5 g | ~$770 |

| Reagentia | Information not specified | 100 mg, 250 mg, 1 g | ~ |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a formal quote from the suppliers for the most up-to-date pricing and for bulk quantities.

Synthesis of 3-Chloro-4-formylbenzoic Acid

A common and efficient method for the synthesis of 3-Chloro-4-formylbenzoic acid is through the oxidation of the corresponding methyl-substituted precursor, 3-chloro-4-methylbenzoic acid.

Experimental Protocol: Oxidation of 3-chloro-4-methylbenzoic Acid

Materials:

-

3-chloro-4-methylbenzoic acid

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H2SO4)

-

Sodium bisulfite (NaHSO3)

-

Dichloromethane (CH2Cl2)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylbenzoic acid in an aqueous solution of sodium hydroxide.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate is quenched by the careful addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

-

Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the filtrate in an ice bath and acidify with dilute sulfuric acid until the pH is acidic, leading to the precipitation of the crude 3-Chloro-4-formylbenzoic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloro-4-formylbenzoic Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Chloro-4-formylbenzoic acid as a versatile starting material for the synthesis of various heterocyclic compounds, particularly quinazolinones. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.

The bifunctional nature of 3-Chloro-4-formylbenzoic acid, possessing both an aldehyde and a carboxylic acid group on a chlorinated benzene ring, allows for diverse synthetic transformations. The protocols provided herein are based on established synthetic methodologies for quinazolinone synthesis and are adapted for the specific use of this starting material.

Key Applications

-

Synthesis of Substituted Quinazolinones: 3-Chloro-4-formylbenzoic acid is a valuable precursor for the synthesis of 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid and its derivatives. The chloro-substituent and the carboxylic acid moiety can be retained in the final product, offering sites for further functionalization to modulate biological activity.

-

Multicomponent Reactions: The aldehyde functionality of 3-Chloro-4-formylbenzoic acid makes it a suitable component for multicomponent reactions (MCRs), enabling the rapid and efficient construction of complex heterocyclic scaffolds in a single step.[1]

-

Combinatorial Chemistry: The described synthetic routes are amenable to combinatorial approaches for the generation of libraries of quinazolinone derivatives for high-throughput screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid

This protocol describes a plausible one-pot synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid from 3-Chloro-4-formylbenzoic acid and urea, inspired by similar quinazolinone syntheses.

Reaction Scheme:

Figure 1: Proposed synthesis of 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Materials:

-

3-Chloro-4-formylbenzoic acid

-

Urea

-

Formamide

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-Chloro-4-formylbenzoic acid (1.0 eq) and urea (1.5-2.0 eq).

-

Add formamide as a solvent (sufficient to dissolve the reactants upon heating). Formamide also serves as a source of ammonia and a reducing agent for the intermediate imine.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Expected Yield: Based on similar quinazolinone syntheses, yields are expected to be in the range of 60-80%.

Protocol 2: Synthesis of 3-Substituted-7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acids

This protocol outlines a two-step synthesis of N-substituted quinazolinones, which involves the initial formation of a Schiff base followed by cyclization.

Experimental Workflow:

Figure 2: Two-step synthesis of 3-substituted quinazolinones.

Step 1: Schiff Base Formation

-

Dissolve 3-Chloro-4-formylbenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Add the desired primary amine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base intermediate.

Step 2: Oxidative Cyclization

-

Dissolve the crude Schiff base from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an oxidizing agent, for example, Chloramine-T (1.2 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted quinazolinone.

Data Presentation

The following table summarizes the potential scope of Protocol 2 with various primary amines and the expected biological activities of the resulting quinazolinone derivatives, based on existing literature for similar compounds.

| Entry | Primary Amine (R-NH2) | Expected Product (R group) | Potential Biological Activity |

| 1 | Aniline | Phenyl | Anticancer, Anticonvulsant |

| 2 | 4-Methoxyaniline | 4-Methoxyphenyl | Anti-inflammatory, Antimicrobial |

| 3 | Benzylamine | Benzyl | Antiviral, Antibacterial |

| 4 | Cyclohexylamine | Cyclohexyl | Antifungal |

| 5 | 2-Aminoethanol | 2-Hydroxyethyl | Increased water solubility |

Table 1: Potential scope of 3-substituted-7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acids and their associated biological activities.

Signaling Pathway Visualization

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One of the most common targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The 7-chloroquinazoline scaffold is a known pharmacophore for EGFR inhibitors.

Figure 3: Inhibition of the EGFR signaling pathway by 7-chloro-quinazoline derivatives.

The diagram illustrates how 7-chloro-quinazoline derivatives can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block the downstream signaling cascade that leads to cancer cell proliferation and survival. This mechanism of action is a cornerstone of targeted cancer therapy.

References

Application Notes and Protocols: 3-Chloro-4-formylbenzoic acid as a Versatile Building Block for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-4-formylbenzoic acid is a valuable bifunctional aromatic compound that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring, offers multiple reaction sites for diverse chemical transformations. This allows for the construction of complex molecular architectures integral to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 3-chloro-4-formylbenzoic acid in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of a precursor for the SGLT2 inhibitor, Ertugliflozin.

Key Applications in Pharmaceutical Synthesis

3-Chloro-4-formylbenzoic acid is a versatile building block for various classes of therapeutic agents, including:

-

SGLT2 Inhibitors: As a precursor to the aglycone moiety of Ertugliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3]

-

Kinase Inhibitors: The chloro-substituted benzoic acid scaffold can be elaborated to synthesize inhibitors of various kinases, which are critical targets in oncology.[4]

-

Anticancer Agents: Derivatives of chloro-benzoic acids have been explored for their potential as anticancer agents, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

Application Example 1: Synthesis of a Key Intermediate for Ertugliflozin

A significant application of 3-chloro-4-formylbenzoic acid is in the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, a key intermediate in the production of Ertugliflozin.[6][7] The synthesis involves a multi-step process that showcases the utility of the functional groups present in the starting material.

Synthetic Workflow:

The overall synthetic strategy involves the selective reduction of the carboxylic acid group to a primary alcohol, followed by conversion to a benzyl bromide, and subsequent coupling with a suitable reagent to introduce the 4-ethoxybenzyl moiety.

Experimental Protocols:

Step 1: Synthesis of (2-Chloro-4-(hydroxymethyl)phenyl)methanol

This protocol describes the selective reduction of the carboxylic acid group of 3-chloro-4-formylbenzoic acid.

-

Materials:

-

3-Chloro-4-formylbenzoic acid

-

Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-chloro-4-formylbenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the BH3-THF solution (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 4-(Bromomethyl)-1-chloro-2-formylbenzene

This protocol details the conversion of the diol to a benzyl bromide.

-

Materials:

-

(2-Chloro-4-(hydroxymethyl)phenyl)methanol

-

Phosphorus tribromide (PBr3)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve (2-Chloro-4-(hydroxymethyl)phenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add PBr3 (0.5 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-cold water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude benzyl bromide. Caution: Benzyl bromides are lachrymatory and should be handled in a fume hood.

-

Step 3: Synthesis of 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde

This protocol describes the Friedel-Crafts alkylation to yield the final intermediate.

-

Materials:

-

4-(Bromomethyl)-1-chloro-2-formylbenzene

-

Phenetole (4-ethoxybenzene)

-

Anhydrous Aluminum chloride (AlCl3)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a suspension of anhydrous AlCl3 (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 4-(bromomethyl)-1-chloro-2-formylbenzene (1.0 eq) in DCM dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add phenetole (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | (2-Chloro-4-(hydroxymethyl)phenyl)methanol | 3-Chloro-4-formylbenzoic acid | 85-95 | >95 (NMR) |

| 2 | 4-(Bromomethyl)-1-chloro-2-formylbenzene | (2-Chloro-4-(hydroxymethyl)phenyl)methanol | 80-90 | >95 (NMR) |

| 3 | 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | 4-(Bromomethyl)-1-chloro-2-formylbenzene | 70-80 | >98 (HPLC) |

Biological Context: SGLT2 Inhibition Pathway

Ertugliflozin, synthesized from the intermediate derived from 3-chloro-4-formylbenzoic acid, exerts its therapeutic effect by inhibiting the Sodium-Glucose Cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[8] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[5]

Application Example 2: Synthesis of Kinase Inhibitor Scaffolds

The carboxylic acid and aldehyde functionalities of 3-chloro-4-formylbenzoic acid can be orthogonally functionalized to generate diverse libraries of compounds for screening as kinase inhibitors. For instance, the carboxylic acid can be converted to an amide, while the aldehyde can undergo reactions like reductive amination or Wittig olefination.

General Workflow for Library Synthesis:

Protocol: Amide Formation from 3-Chloro-4-formylbenzoic acid

-

Materials:

-

3-Chloro-4-formylbenzoic acid

-

Primary or secondary amine (R1-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Lithium chloride (5% aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-formylbenzoic acid (1.0 eq) in anhydrous DMF.

-

Add the amine (1.1 eq), followed by DIPEA (2.5 eq).

-

Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (3x) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

-

Quantitative Data for Amide Coupling

| Amine (R1-NH2) | Product | Yield (%) | Purity (%) |

| Aniline | N-phenyl-3-chloro-4-formylbenzamide | 85-95 | >98 (HPLC) |

| Benzylamine | N-benzyl-3-chloro-4-formylbenzamide | 88-96 | >98 (HPLC) |

| Morpholine | (3-Chloro-4-formylphenyl)(morpholino)methanone | 90-98 | >99 (HPLC) |

3-Chloro-4-formylbenzoic acid is a highly adaptable and economically significant building block for the synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in constructing complex molecules for targeted therapies, highlighting its importance in modern drug discovery and development. The orthogonal reactivity of its functional groups allows for the streamlined synthesis of diverse chemical scaffolds, making it an indispensable tool for medicinal chemists.

References

- 1. WO2016088081A1 - Processes for the preparation of ertugliflozin - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]